molecular formula C22H32Cl3N5O2 B12718008 5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride CAS No. 104417-33-6

5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride

Cat. No.: B12718008
CAS No.: 104417-33-6
M. Wt: 504.9 g/mol
InChI Key: OTCAOXXCJRDVRW-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Piperazine linkage: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by combining the intermediate products under specific conditions, often involving heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential in various assays, including antimicrobial and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders and cancers .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride apart is its unique combination of functional groups, which confer a wide range of reactivity and biological activity. Its piperazine linkage, in particular, is not commonly found in similar compounds, making it a unique candidate for further research and development.

Properties

CAS No.

104417-33-6

Molecular Formula

C22H32Cl3N5O2

Molecular Weight

504.9 g/mol

IUPAC Name

5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride

InChI

InChI=1S/C22H27N5O.3ClH.H2O/c1-19-18-22(28)26(27(19)20-8-3-2-4-9-20)13-7-12-24-14-16-25(17-15-24)21-10-5-6-11-23-21;;;;/h2-6,8-11,18H,7,12-17H2,1H3;3*1H;1H2

InChI Key

OTCAOXXCJRDVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=CC=N4.O.Cl.Cl.Cl

Origin of Product

United States

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